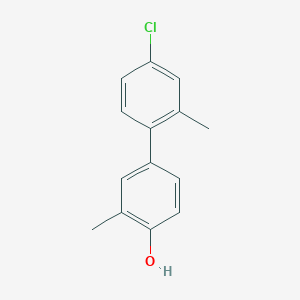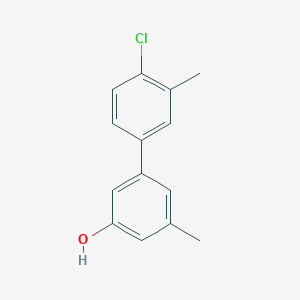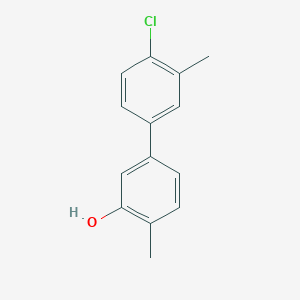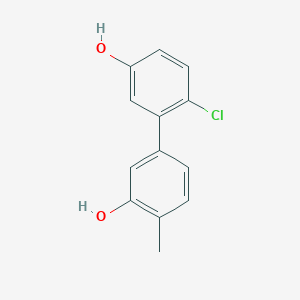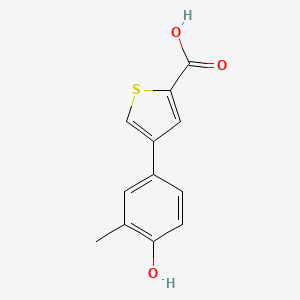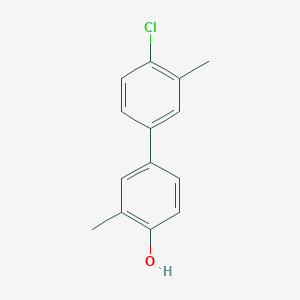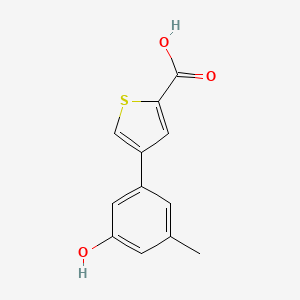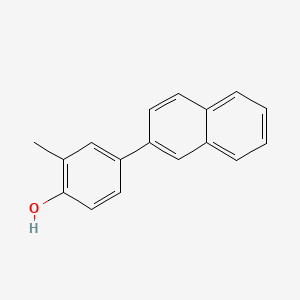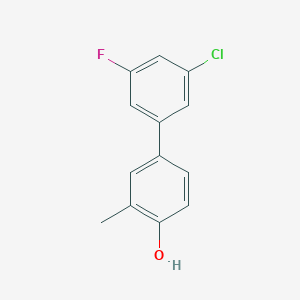
4-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% (4-CFM) is a phenolic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 60-62°C. 4-CFM is a halogenated phenol and is commonly used as a laboratory reagent due to its low toxicity and relatively low cost. It is also known as 4-CFM phenol, 4-chloro-5-fluorophenol, and 4-chloro-2-methylphenol.
Applications De Recherche Scientifique
4-CFM has a wide range of applications in scientific research, including use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of pharmaceuticals. It is also used in the synthesis of other halogenated compounds, such as 4-chloro-2-methylphenol, and as a starting material for the synthesis of a variety of other compounds.
Mécanisme D'action
4-CFM is a halogenated phenol, which means that it can act as a Lewis acid, donating electrons to a reaction. This allows it to act as a catalyst in organic reactions, accelerating the rate of the reaction. It can also act as a nucleophile, reacting with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
4-CFM is considered to be relatively non-toxic, with an oral LD50 of >5000 mg/kg in rats. It has been shown to have no mutagenic or genotoxic effects in animal studies, and is not considered to be a carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
4-CFM is a useful reagent in a variety of laboratory experiments due to its low toxicity and relatively low cost. However, it can react with certain compounds, such as aldehydes and ketones, to form potentially hazardous products. Therefore, it should be used with caution and proper safety precautions should be taken when handling it.
Orientations Futures
In the future, 4-CFM could be used in the development of new pharmaceuticals. It could also be used in the synthesis of other halogenated compounds, such as 4-chloro-2-methylphenol. Additionally, further research could be conducted to investigate the potential toxicity of 4-CFM and its potential environmental impacts. Finally, 4-CFM could be used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Méthodes De Synthèse
4-CFM is most commonly synthesized from 4-chloro-2-methylphenol by a reaction with fluorine gas. In this reaction, 4-chloro-2-methylphenol is heated to a temperature of about 200°C in the presence of fluorine gas. The resulting product is a white crystalline solid with a melting point of 60-62°C.
Propriétés
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-9(2-3-13(8)16)10-5-11(14)7-12(15)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWOMISQPMEGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683877 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-26-3 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






